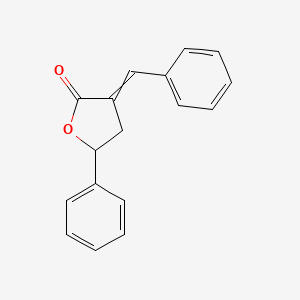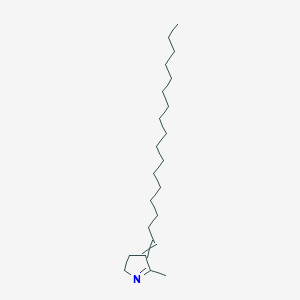
4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole is a chemical compound with the molecular formula C22H41N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a long heptadecylidene side chain and a methyl group attached to the pyrrole ring, making it a unique and interesting molecule for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the reaction between a heptadecylidene-substituted 1,4-dicarbonyl compound and methylamine under acidic conditions can yield the desired pyrrole derivative .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and a suitable amine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and provides good yields of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Fully saturated pyrrole analogs.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Scientific Research Applications
4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Heptadecylidene-5-methyl-3,4-dihydro-2H-pyrrole can be compared with other pyrrole derivatives, such as:
4-Heptadecylidene-3,4-dihydro-2H-pyrrole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-3,4-dihydro-2H-pyrrole: Lacks the heptadecylidene side chain, which may influence its solubility and interaction with biological targets.
4-Heptadecylidene-5-methyl-2H-pyrrole: Differs in the degree of saturation, which can impact its chemical stability and reactivity
Properties
CAS No. |
608135-02-0 |
|---|---|
Molecular Formula |
C22H41N |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
4-heptadecylidene-5-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C22H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21(22)2/h18H,3-17,19-20H2,1-2H3 |
InChI Key |
YTIMJDBYTSJTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C1CCN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
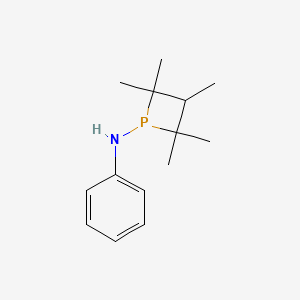

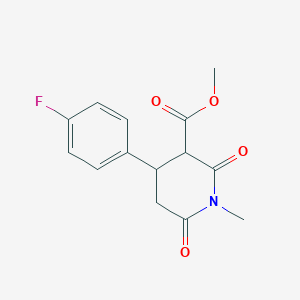
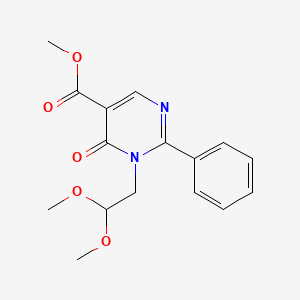
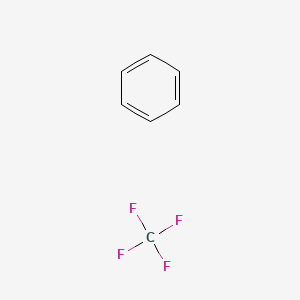
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
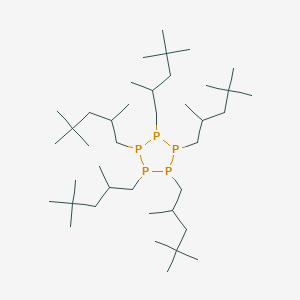
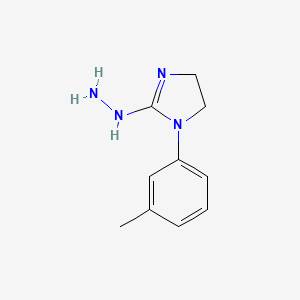
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)

